1-Bromodocosane
Overview
Description
Synthesis Analysis
The synthesis of bromoalkanes like 1-Bromodocosane typically involves the reaction of alcohols with hydrobromic acid or bromine in the presence of a catalyst. An example includes the synthesis of 1-bromododecane, a similar bromoalkane, using byproduct hydrobromic acid from 1-bromoadamantan process as raw material in the presence of concentrated sulfuric acid, achieving a high yield and purity (Heng, 2007).
Molecular Structure Analysis
The molecular structure of bromoalkanes, including 1-Bromodocosane, is characterized by a long aliphatic chain with a terminal bromine atom. This structure influences its physical and chemical properties, such as phase behavior and reactivity. Studies on similar compounds, like 1-bromo-3-chloropropane and 1,3-diiodopropane, have investigated their molecular structures and conformational compositions through methods like gas-phase electron diffraction (Postmyr, 1994).
Chemical Reactions and Properties
1-Bromodocosane can participate in various chemical reactions, including substitution and elimination, due to the presence of the reactive bromine atom. For example, bromo-carboranes have been used in palladium-catalyzed cross-coupling for efficient B-N, B-O, and B-CN bond formation, illustrating the reactivity of bromine in organic synthesis (Dziedzic et al., 2016).
Physical Properties Analysis
The physical properties of 1-Bromodocosane, such as density, viscosity, and melting point, are influenced by its molecular structure. For instance, the density and viscosity of various 1-bromoalkanes have been extensively studied, providing insight into how these properties change with temperature and molecular weight (Begum et al., 1995).
Chemical Properties Analysis
The chemical properties of 1-Bromodocosane, including its reactivity and interaction with other substances, are key areas of research. Its bromine atom makes it a versatile reagent in organic synthesis, where it can undergo reactions like bromination, substitution, and elimination. The use of bromine and bromo-organic compounds in organic synthesis highlights the importance of brominated compounds like 1-Bromodocosane in chemical transformations (Saikia et al., 2016).
Scientific Research Applications
Phase Transition Studies
1-Bromodocosane has been studied for its phase transition behaviors. Nakamura and Watanabe (1978) explored the structures and transition behaviors of linear long-chain primary bromides, including 1-bromodocosane. They used X-ray powder diffraction to study these compounds from room temperature to their melting points, revealing insights into the solid-state transition mechanism. Their findings indicated that 1-bromodocosane and related bromides undergo structural transitions between monoclinic and hexagonal systems, contributing to our understanding of molecular rotations and transitions in these compounds (Nakamura & Watanabe, 1978).
Density and Viscosity Analysis
Research conducted by Begum et al. (1995) on the density and viscosity of 1-bromoalkanes, including 1-bromodocosane, provides valuable data for understanding the physical properties of these compounds. They observed how the molar volumes of these bromoalkanes follow an additive rule and calculated thermal expansivities from the density data. This study contributes to the field by offering detailed insights into the thermodynamic activation parameters and viscosity variations of bromoalkanes (Begum et al., 1995).
Solvent-Induced Self-Assembly
Florio et al. (2009) investigated the self-assembly of 1-bromoeicosane on graphite. Their study, conducted under vacuum and liquid conditions using scanning tunneling microscopy, revealed the impact of different solvents on the assembly structure of 1-bromoeicosane. This research provides insights into how solvent interactions can influence the molecular arrangement and stability of bromoalkanes on surfaces (Florio et al., 2009).
Safety And Hazards
When handling 1-Bromodocosane, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised . Ensure adequate ventilation and remove all sources of ignition . In case of a spill or leak, personnel should be evacuated to safe areas, and people should be kept away from and upwind of the spill/leak .
properties
IUPAC Name |
1-bromodocosane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H45Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23/h2-22H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYOXLKAKUAASNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H45Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3064510 | |
Record name | 1-Bromodocosane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3064510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromodocosane | |
CAS RN |
6938-66-5 | |
Record name | 1-Bromodocosane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6938-66-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Docosane, 1-bromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006938665 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Bromodocosane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53991 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Docosane, 1-bromo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Bromodocosane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3064510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromodocosane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.336 | |
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Citations
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